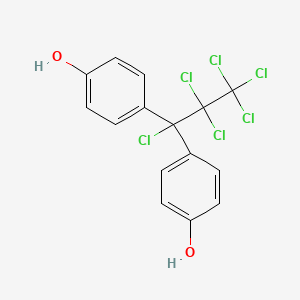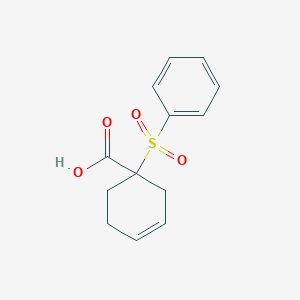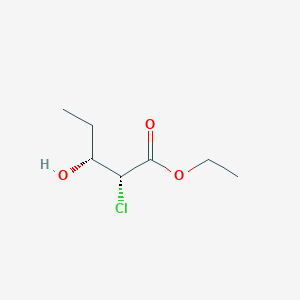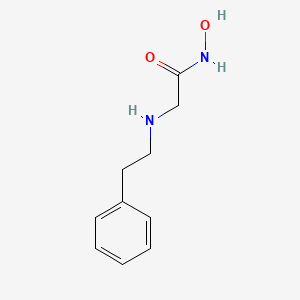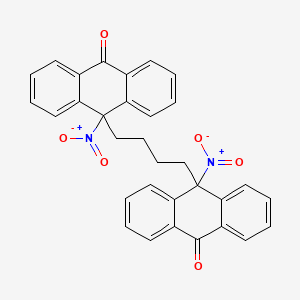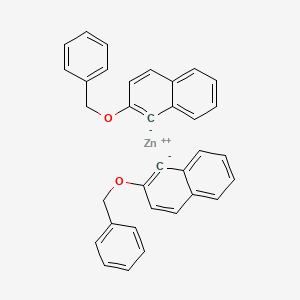![molecular formula C15H16N2OS B14197236 Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]- CAS No. 832099-04-4](/img/structure/B14197236.png)
Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]- is an organosulfur compound with a chemical formula of SC(NH2)2. It is a derivative of thiourea, where the hydrogen atoms are replaced by a 2-methyl-5-(phenylmethoxy)phenyl group. This compound is known for its diverse applications in organic synthesis and its significant biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiourea derivatives can be synthesized through various methods. One common method involves the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature . Additionally, an “on-water” reaction of (thio)isocyanates with amines enables a facile and sustainable synthesis of unsymmetrical (thio)ureas .
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of carbamoyl isothiocyanates as starting materials. These compounds permit the creation of disubstituted and trisubstituted guanidines, as well as aromatic guanidines . The process typically involves the use of mild thioacylating agents activated with trifluoroacetic acid anhydride, allowing for the thioacylation of nucleophiles such as amines, alcohols, and thiols .
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form sulfonyl compounds.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Thiourea derivatives can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include elemental sulfur, isocyanides, and carbon disulfide. Reaction conditions often involve ambient temperatures and aqueous media to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfonyl compounds, amines, and various substituted thiourea derivatives .
Wissenschaftliche Forschungsanwendungen
Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of thiourea, [2-methyl-5-(phenylmethoxy)phenyl]- involves its ability to form hydrogen bonds and interact with various molecular targets. The compound’s structure allows it to act as a strong hydrogen bond donor, which is crucial for its biological activities . The molecular targets and pathways involved include enzymes and receptors that are essential for the compound’s antibacterial, antioxidant, and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea: Similar to thiourea but with an oxygen atom instead of sulfur.
Thiazoles: Heterocyclic compounds containing sulfur and nitrogen atoms, known for their diverse biological activities.
Isothiourea: A tautomeric form of thiourea with similar chemical properties.
Uniqueness
Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]- is unique due to its specific substitution pattern, which enhances its biological activities and makes it a valuable compound in various scientific research applications .
Eigenschaften
CAS-Nummer |
832099-04-4 |
|---|---|
Molekularformel |
C15H16N2OS |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
(2-methyl-5-phenylmethoxyphenyl)thiourea |
InChI |
InChI=1S/C15H16N2OS/c1-11-7-8-13(9-14(11)17-15(16)19)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H3,16,17,19) |
InChI-Schlüssel |
RCZFWRWACALECM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=C2)NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


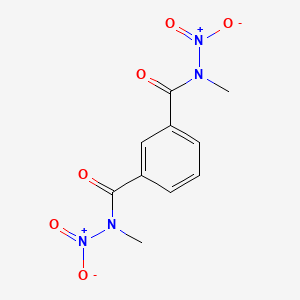

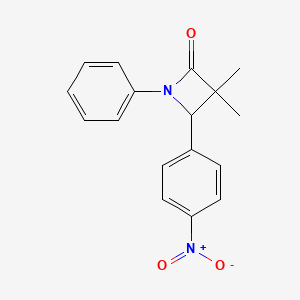
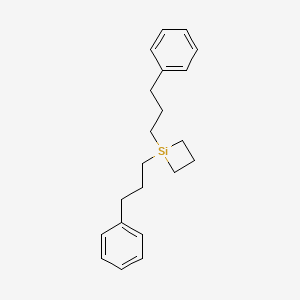
![4,4'-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine)](/img/structure/B14197164.png)
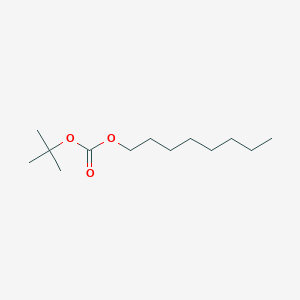
![2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine](/img/structure/B14197178.png)
